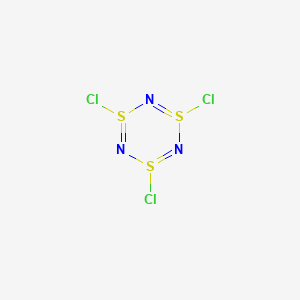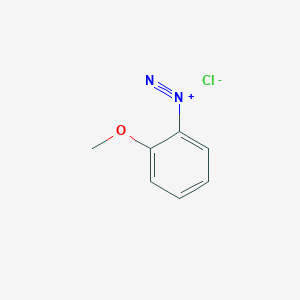![molecular formula C15H16N4O4 B14153080 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine CAS No. 552841-00-6](/img/structure/B14153080.png)
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine involves several steps. One common synthetic route includes the reaction of 4-methyl-6-(4-nitrophenoxy)pyrimidine with morpholine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-inflammatory agent in cellular models.
Medicine: It is being investigated for its potential use in the treatment of neurodegenerative diseases and as an anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative processes. For example, it can inhibit the NF-kB inflammatory pathway and reduce the expression of apoptosis markers in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine can be compared with other pyrimidine derivatives such as:
- 4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of a nitrophenoxy group and a morpholine ring, which contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
552841-00-6 |
|---|---|
Formule moléculaire |
C15H16N4O4 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
4-[4-methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H16N4O4/c1-11-10-14(17-15(16-11)18-6-8-22-9-7-18)23-13-4-2-12(3-5-13)19(20)21/h2-5,10H,6-9H2,1H3 |
Clé InChI |
WIRZZFYNWOJOGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
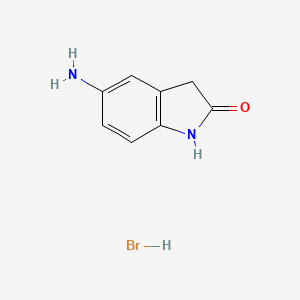
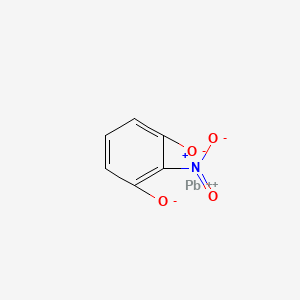
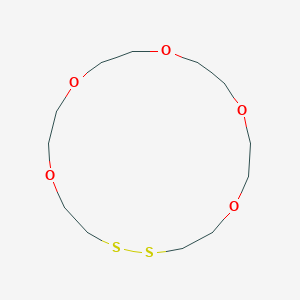
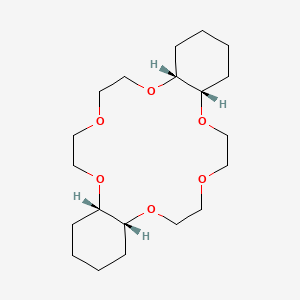
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
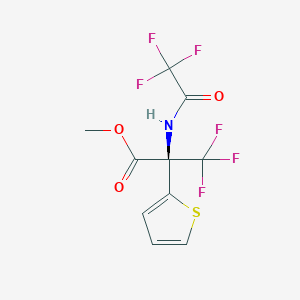
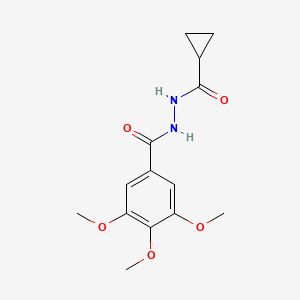
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
